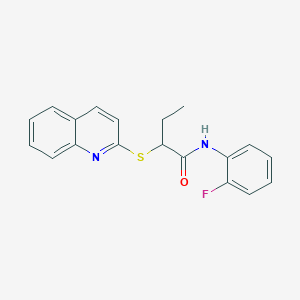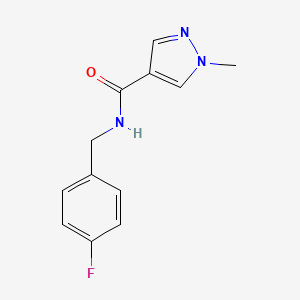![molecular formula C19H23N3O4 B6061427 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a vital role in cell growth, proliferation, and differentiation. Overexpression of EGFR is associated with various forms of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer agent.
作用机制
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane protein that spans the cell membrane and is activated by ligand binding. Upon activation, EGFR undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell growth and proliferation. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways and inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have a range of biochemical and physiological effects. It inhibits the tyrosine kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential as an anti-cancer agent and has been shown to inhibit the growth of various types of cancer cells. However, 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol also has some limitations for lab experiments. It is a relatively non-specific inhibitor that can also inhibit other tyrosine kinases. It also has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol. One direction is to develop more specific inhibitors of EGFR that can target specific mutations associated with cancer. Another direction is to investigate the potential of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol to optimize its use in cancer treatment.
合成方法
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol is synthesized using a multi-step process. The first step involves the protection of the hydroxyl group of 2-methoxy-6-nitrophenol using a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected phenol with benzyl bromide to form the benzyl ether. The third step involves the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to expose the hydroxyl group. The final step involves the reaction of the exposed hydroxyl group with 4-benzylpiperazine to form 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol.
科学研究应用
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by binding to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
属性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASJJCKLIHXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269073 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)
![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)

![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)